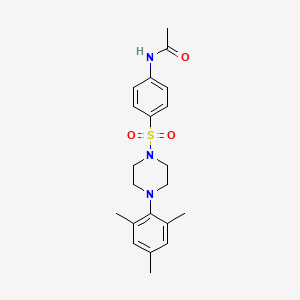

N-(4-((4-mesitylpiperazin-1-yl)sulfonyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Plant Protection and Stress Resistance

Mefluidide's Role in Chilling Tolerance : Mefluidide, a compound related to N-(4-((4-mesitylpiperazin-1-yl)sulfonyl)phenyl)acetamide, has been found to protect chilling-sensitive plants like cucumber and corn from chilling injury. Its concentration-specific application suggests a potential mechanism for studying temperature stress protection in biology and agriculture (Tseng & Li, 1984). Additionally, mefluidide treatment has been linked to an increase in endogenous free abscisic acid content in corn plants, indicating its relevance in preparing plants for chilling exposure and water relations during stress (Zhang, Li, & Brenner, 1986).

Electronic and Biological Interactions

Molecular Interactions and Biological Properties : A study explored the structural parameters, electron behavior, wave function, and biological properties of N-[4-(Ethylsulfamoyl)phenyl]acetamide, demonstrating its reactivity and potential biological activities through molecular docking studies. This research highlights its applicability in studying fungal and cancer activities, offering insights into its mechanism of action and potential therapeutic applications (Bharathy et al., 2021).

Analgesic and Anti-inflammatory Properties

Novel Analgesic Drugs Development : Research into new analogs of acetaminophen, which include modifications with dimethyl and ethyl substitutions on the phenyl moiety and sulfonamide modifications by alkylpiperazine derivatives, indicates significant analgesic and anti-inflammatory activities. These findings suggest the chemical structural binding of synthesized drugs with ibuprofen produces superior antinociceptive and anti-inflammatory drugs, highlighting a potential pathway for pain and inflammation alleviation (Ahmadi et al., 2016).

Safety and Hazards

As “N-(4-((4-mesitylpiperazin-1-yl)sulfonyl)phenyl)acetamide” is for research use only, it is not intended for human or veterinary use. Therefore, it’s important to handle it with care and follow appropriate safety measures. For more detailed safety and hazard information, one should refer to its Material Safety Data Sheet (MSDS).

Future Directions

The future directions in the research of “N-(4-((4-mesitylpiperazin-1-yl)sulfonyl)phenyl)acetamide” could involve exploring its potential applications in various fields. This could include studying its biological effects, improving its synthesis process, and designing new derivatives of the compound .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been found to exhibit analgesic activity, suggesting potential targets could be pain receptors or pathways .

Mode of Action

It has been reported that n-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide, a compound in the same series, exhibited good analgesic activity comparable or superior to paracetamol

Biochemical Pathways

Given the reported analgesic activity of related compounds, it’s plausible that this compound may influence pathways related to pain perception and signal transduction .

Result of Action

Based on the reported analgesic activity of related compounds, it can be inferred that the compound may have an effect on reducing pain signals at the molecular and cellular level .

Properties

IUPAC Name |

N-[4-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]sulfonylphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3S/c1-15-13-16(2)21(17(3)14-15)23-9-11-24(12-10-23)28(26,27)20-7-5-19(6-8-20)22-18(4)25/h5-8,13-14H,9-12H2,1-4H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRXDEHRPWJCPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(Diethylamino)ethyl)-6-methoxy-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2430394.png)

![{4-[(3-Chlorophenyl)methoxy]-2-fluorophenyl}boronic acid](/img/structure/B2430395.png)

![2-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2430397.png)

![4-((1-(benzo[d]thiazole-2-carbonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2430405.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2430407.png)

![N-(5-chloro-2-methoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2430408.png)

![3-[3-(Trifluoromethyl)phenyl]azetidine tfa](/img/structure/B2430410.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide](/img/structure/B2430411.png)

![Methyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2430413.png)